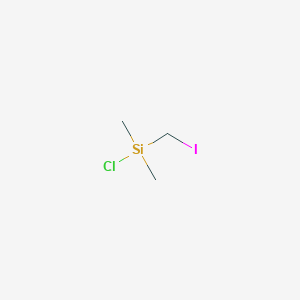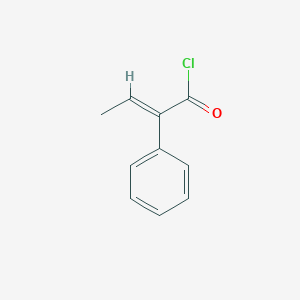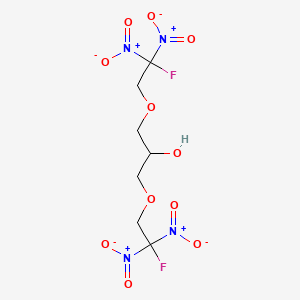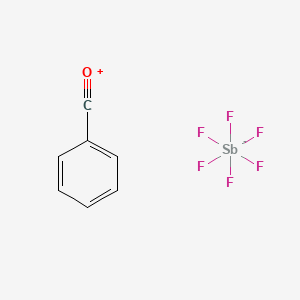![molecular formula C10H17ClN2 B13417439 N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride is an organic compound with the chemical formula C10H16N2·HCl. It is a derivative of aniline and is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride involves several steps. One common method includes the reaction of N-methylaniline with ethylene oxide, followed by methylation of the resulting product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
N-Methylaniline Reaction: N-Methylaniline reacts with ethylene oxide under controlled conditions to form N-[2-(methylamino)ethyl]aniline.
Methylation: The intermediate product is then methylated using a methylating agent such as methyl iodide.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques.
化学反応の分析
Types of Reactions
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, alkoxides; reactions often require catalysts or specific solvents.
Major Products Formed
Oxidation: Products may include N-oxide derivatives or other oxidized forms.
Reduction: Reduced forms of the compound, such as primary or secondary amines.
Substitution: Substituted aniline derivatives with different functional groups.
科学的研究の応用
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
作用機序
The mechanism of action of N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
類似化合物との比較
Similar Compounds
N-Methylaniline: A simpler derivative of aniline with similar chemical properties.
N,N-Dimethylaniline: Another derivative with two methyl groups attached to the nitrogen atom.
N-Ethylmethylamine: A related compound with an ethyl group instead of a methyl group.
Uniqueness
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more versatile for use in different fields.
特性
分子式 |
C10H17ClN2 |
|---|---|
分子量 |
200.71 g/mol |
IUPAC名 |
N,N'-dimethyl-N'-phenylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-11-8-9-12(2)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H |
InChIキー |
YCSQVVSHOKWILI-UHFFFAOYSA-N |
正規SMILES |
CNCCN(C)C1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


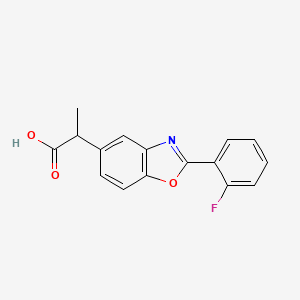
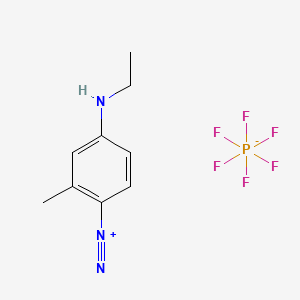

![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
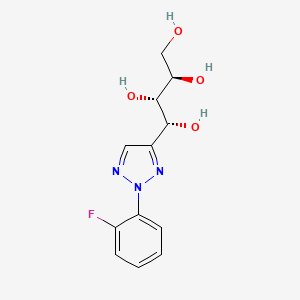
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)

